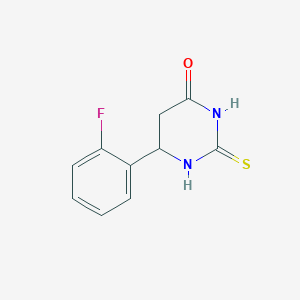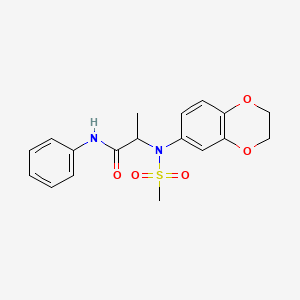
6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone, also known as FPyU, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidinones and is characterized by its unique molecular structure, which consists of a pyrimidine ring fused with a thioxo group and a phenyl ring with a fluorine atom attached to it. In
作用机制
The mechanism of action of 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone is not yet fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with specific cellular targets, such as enzymes and receptors. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators. Additionally, it has been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis C.
实验室实验的优点和局限性
One of the advantages of using 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone in lab experiments is its high yield synthesis method, which allows for the production of large quantities of the compound. Additionally, its unique molecular structure makes it a promising candidate for the development of new therapeutic agents. However, one limitation of using 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone in lab experiments is its relatively limited stability, which may affect its biological activity over time.
未来方向
There are several future directions for the research on 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone. One potential area of focus is the development of new therapeutic agents based on the molecular structure of 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone. Additionally, further studies are needed to fully understand the mechanism of action of 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone and its potential use in the treatment of various diseases. Finally, the development of new synthesis methods for 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone may also be an area of interest for future research.
Conclusion:
In conclusion, 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone is a heterocyclic compound with a unique molecular structure that has gained significant attention in the field of medicinal chemistry. Its potential therapeutic applications, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties, make it a promising candidate for the development of new therapeutic agents. Although its mechanism of action is not yet fully understood, further research may provide valuable insights into its biological activity and potential use in the treatment of various diseases.
合成方法
The synthesis of 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone involves the reaction of 2-aminopyrimidine with carbon disulfide and sodium hydroxide in the presence of 2-fluorobenzaldehyde. The reaction leads to the formation of 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone as a white solid with a high yield.
科学研究应用
6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone has been the subject of extensive research due to its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties. It has also been studied for its potential use in the treatment of various diseases such as cancer, HIV, and Alzheimer's disease.
属性
IUPAC Name |
6-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinan-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2OS/c11-7-4-2-1-3-6(7)8-5-9(14)13-10(15)12-8/h1-4,8H,5H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLANFBGZJGOSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)NC1=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(4-acetylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B6045247.png)
![N-({1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6045251.png)
![4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6045253.png)

![4-(6-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6045262.png)
![ethyl 2-({[(4-methylphenyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6045272.png)

![N-(3'-methoxy-4-biphenylyl)-1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6045287.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-isopropylpiperazine hydrochloride](/img/structure/B6045295.png)
![N-[3-(ethoxymethyl)-4-methoxybenzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6045296.png)
![ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B6045297.png)
![N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine](/img/structure/B6045314.png)
![7-(3-pyridinylmethyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6045336.png)